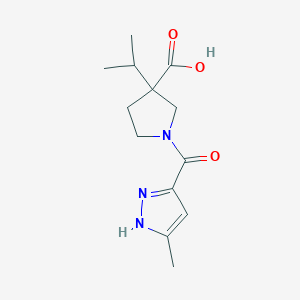
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid, also known as CPPC, is a cyclic dipeptide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC is a derivative of proline and is a member of the pyrrolidine family of compounds.
科学的研究の応用
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid is not fully understood, but it is thought to work by modulating various signaling pathways in the body. 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been shown to activate various antioxidant enzymes, which help to protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one of the limitations of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid. One area of research is the development of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid analogs that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid in the treatment of other diseases, such as cancer and cardiovascular diseases. Finally, more research is needed to fully understand the mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid and how it modulates various signaling pathways in the body.
Conclusion:
In conclusion, 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid is a cyclic dipeptide compound that has shown great promise for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other diseases. While there are limitations to its use in lab experiments, there are many future directions for research on 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid that could lead to the development of new treatments for a variety of diseases.
合成法
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of proline with cyclopentanone and propylamine. The reaction proceeds via a Mannich-type reaction, which involves the condensation of an amine, an aldehyde, and a ketone. The resulting product is purified using chromatography techniques to obtain pure 1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid.
特性
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-8-14(13(17)18)9-5-10-15(14)12(16)11-6-3-4-7-11/h3-4,11H,2,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPKFLIRQYOCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)C2CC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-3-ene-1-carbonyl)-2-propylpyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6634186.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)

![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)
![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)